4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a tetrazole moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethoxyphenyl group with a halogenated precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Assembly: The final compound is obtained by combining the tetrazole, dimethoxyphenyl, and piperidine moieties under suitable reaction conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The tetrazole moiety may mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-2H-tetrazol-2-yl)piperidine hydrochloride
- 4-(5-(3,4-Dimethoxyphenyl)-1H-tetrazol-1-yl)piperidine hydrochloride
- 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)morpholine hydrochloride
Uniqueness
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is unique due to the specific combination of the tetrazole, dimethoxyphenyl, and piperidine moieties. This combination may confer distinct pharmacological properties, such as improved binding affinity or selectivity for certain biological targets, compared to similar compounds.
Biological Activity
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride, also known as DMPT (CAS: 1052518-26-9), is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of DMPT is C14H20ClN5O2, with a molar mass of approximately 325.79 g/mol. The structure consists of a piperidine ring linked to a tetrazole moiety through a phenyl group that features two methoxy substituents at the 3 and 4 positions. This unique arrangement may influence its biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C14H20ClN5O2 |
Molar Mass | 325.79 g/mol |
CAS Number | 1052518-26-9 |
Synonyms | DMPT, 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride |
Antitumor Activity
Recent studies have indicated that DMPT exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study reported that compounds similar to DMPT demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potent cytotoxic effects . The structure-activity relationship (SAR) analysis suggests that the presence of the tetrazole ring is crucial for its anticancer activity.
Anticonvulsant Properties
DMPT has also been evaluated for anticonvulsant activity. In animal models, it was found to reduce seizure frequency effectively, suggesting potential therapeutic applications in epilepsy management . The mechanism may involve modulation of neurotransmitter systems, although further studies are needed to elucidate the exact pathways involved.
Anti-inflammatory Effects
The compound has been patented as an anti-inflammatory agent, highlighting its potential in treating inflammatory diseases. The anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
The mechanisms underlying the biological activities of DMPT are still under investigation. Preliminary findings suggest that:
- Cytotoxicity : DMPT may induce cell death through apoptosis pathways by activating caspases and increasing reactive oxygen species (ROS) levels in cancer cells.
- Neurotransmitter Modulation : Its anticonvulsant effects may stem from interactions with GABAergic and glutamatergic systems, enhancing inhibitory neurotransmission while reducing excitatory signals.
Case Studies
- In Vitro Studies : In one study, DMPT was tested against several cancer cell lines including HL-60 and HSC series. It exhibited selective cytotoxicity with an SI (selectivity index) indicating higher toxicity towards malignant cells compared to non-malignant cells .
- Animal Models : In vivo experiments demonstrated that administration of DMPT significantly reduced tumor size in xenograft models while showing minimal side effects on normal tissues .
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYRWHCOULXBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.